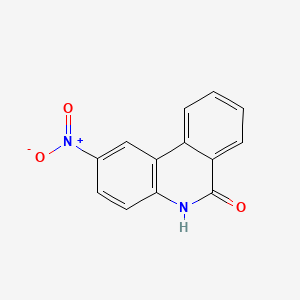

2-nitro-6(5H)-phenanthridinone

Description

Importance of the Phenanthridinone Scaffold in Chemical Biology and Medicinal Chemistry

The phenanthridinone framework is a significant heterocyclic structure found in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological actions. nih.govnih.gov This structural motif is considered a "drug preconception" scaffold due to its diverse biological activities. nih.gov Its importance in medicinal chemistry is underscored by its presence in compounds with anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govbrynmawr.edu

Phenanthridinone derivatives have been investigated for their potential as:

Anticancer agents: Some derivatives have shown promise in this area. ontosight.aiontosight.ai They have been reported to target proteins such as poly (ADP-ribose) polymerase (PARP), topoisomerase 1B, and various kinases. brynmawr.edu

Antiviral agents: The scaffold is a component of molecules with antiviral and anti-HIV activity. nih.govresearchgate.net

Antibacterial and antifungal agents: The phenanthridinone core has been linked to antimicrobial properties. nih.govontosight.ai

Neurological disorder treatments: Certain derivatives have been explored for their potential in treating nerve disorders and ischemic injuries. nih.gov

The flat, sp2-rich molecular architecture of phenanthridinone is a common feature in many bioactive molecules. brynmawr.edu The versatility of the phenanthridinone scaffold allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties. ontosight.aiacs.org Modern synthetic strategies, including palladium-catalyzed cross-coupling reactions and C-H bond activation, have further expanded the accessibility of diverse phenanthridinone analogs for drug discovery programs. nih.govacs.orggrafiati.com

Rationale for Investigating 2-nitro-6(5H)-phenanthridinone as a Focused Research Target

The specific focus on this compound in research is driven by its role as a precursor and a potential bioactive molecule in its own right. The nitro group is a key functional group that can be chemically modified, making this compound a valuable intermediate in the synthesis of other phenanthridinone derivatives. For example, the reduction of the nitro group to an amine is a critical step in the synthesis of compounds like PJ34, a known PARP inhibitor. nih.gov

The investigation into this compound is also fueled by the broader interest in nitro-containing aromatic compounds in medicinal chemistry. The nitro group can influence a molecule's electronic properties, lipophilicity, and metabolic stability, which can in turn affect its biological activity. ontosight.ai Research into this compound aims to elucidate how this specific substitution on the phenanthridinone scaffold impacts its interaction with biological targets.

Studies by the National Cancer Institute (NCI) have included this compound in screenings for anti-tumor activity against various human cancer cell lines. ontosight.ai Furthermore, it has been identified as a potential inhibitor of enzymes like topoisomerase II. ontosight.ai These preliminary findings provide a strong rationale for more in-depth investigations into the pharmacological profile of this specific compound. The synthesis of related nitro-substituted phenanthridinones has also been a subject of chemical research. acs.orgacs.orgnih.gov

Research Findings

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₃ | ontosight.ai |

| Molecular Weight | 240.22 g/mol | ontosight.ai |

| CAS Registry Number | 78256-30-1 | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

78256-30-1 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-nitro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8N2O3/c16-13-10-4-2-1-3-9(10)11-7-8(15(17)18)5-6-12(11)14-13/h1-7H,(H,14,16) |

InChI Key |

KLNFQJDLPUPRJZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |

Other CAS No. |

78256-30-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Modification Studies of 2 Nitro 6 5h Phenanthridinone and Its Analogs

Fundamental Principles Guiding Phenanthridinone SAR

The structure-activity relationships of phenanthridinone derivatives are guided by several key principles centered on the modification of its tricyclic core. The phenanthridinone skeleton can act as a steroid surrogate, enabling the design of ligands for various nuclear receptors. mdpi.com

Key SAR findings for phenanthridinone analogs indicate that:

Substitution at the Nitrogen (N-5): A hydrogen atom at the nitrogen position is often important for activity against the androgen receptor (AR) and progesterone (B1679170) receptor (PR). mdpi.com Conversely, introducing a longer alkyl chain at this position is favorable for activity related to retinoic acid receptor-related orphan receptors (RORs) and the glucocorticoid receptor (GR). mdpi.com

Substitution on the Phenyl Ring: The presence of an electron-withdrawing substituent on the phenyl group is a significant factor for AR antagonistic activity. mdpi.com

Modification at Position 9: Altering the molecule at the 9-position can enhance selectivity for metabolic nuclear receptors over steroid receptors. mdpi.com

Modification at Position 4: Changes at this position can increase selectivity for the androgen receptor compared to other nuclear receptors. mdpi.com

Furthermore, the incorporation of specific functional groups like fluoroalkyl moieties can increase the lipophilicity of the compounds, potentially improving their ability to cross biological membranes. ontosight.ai The general strategy of using organic scaffolds like phenanthridinones to mimic the molecular features of peptides has also proven effective in discovering potent receptor antagonists. mdpi.com These studies underscore the principle that the phenanthridinone scaffold is highly modifiable, allowing for the fine-tuning of biological activity and selectivity. mdpi.com

Role of the Nitro Group at Position 2 in Modulating Biological Activity

The 2-nitro-6(5H)-phenanthridinone compound, with the molecular formula C₁₃H₈N₂O₃, has been a subject of study for its potential anti-tumor properties. ontosight.ai While extensive SAR studies focusing exclusively on the 2-nitro group are not broadly detailed in the provided context, its position and chemical nature suggest a profound influence on the molecule's biological profile.

The chemical reactivity of the phenanthridinone system shows that the 2-position is readily susceptible to substitution, including chlorination, iodination, and sulfonation. researchgate.net The nitro group, being strongly electron-withdrawing, significantly alters the electronic distribution of the aromatic system. This electronic influence can affect how the molecule interacts with biological targets, such as enzymes or receptors.

The presence of a nitro group can also impact the synthetic accessibility of further derivatives. For instance, a copper(I)-catalyzed reaction to produce a related tetracyclic structure from a precursor bearing a C-2 nitro group resulted in a very high yield (99%) for the initial step. acs.org However, a subsequent cyclization step was severely inhibited, with a yield of less than 10%, potentially because the nitro group coordinated with the copper catalyst. acs.org This demonstrates that the 2-nitro group is not a passive substituent; it actively influences the molecule's chemical behavior and, by extension, its potential biological interactions and the feasibility of creating more complex derivatives.

Systematic Modifications of the Phenanthridinone Scaffold and their Efficacy Impact

Systematic modifications of the phenanthridinone scaffold have been crucial in enhancing biological efficacy and elucidating SAR. mdpi.com Phenanthridinone derivatives have been explored for a range of activities, including as anticancer, antiviral, and antimicrobial agents. ontosight.ai

Studies on phenanthridinone analogs as nuclear receptor antagonists have revealed specific impacts of substitutions at the 2-position and the N-5 position. For example, the introduction of a hexafluoropropanol group at the 2-position was found to somewhat increase activity for RORs and PR. mdpi.com The table below summarizes the antagonistic activities of various phenanthridinone analogs against different nuclear receptors.

| Compound | Modification at 2-Position | Modification at N-5 | LXRα IC₅₀ (μM) | LXRβ IC₅₀ (μM) | AR IC₅₀ (μM) | GR IC₅₀ (μM) | PR IC₅₀ (μM) |

| 7 | H | H | >10 | >10 | >10 | >10 | 0.96 |

| 11 | CH₂OH | H | >10 | >10 | >10 | >10 | 1.1 |

| 12 | C(CF₃)₂OH | H | 1.6 | 1.9 | 2.5 | 4.8 | 0.44 |

| 15 | C(CF₃)₂OH | n-propyl | 3.4 | 1.9 | 2.2 | 1.1 | 0.47 |

Data sourced from a study on phenanthridinone analogs as nuclear receptor ligands. mdpi.com

Further modifications have targeted the development of topoisomerase 1 (TOP1) inhibitors. Analogs of the potent TOP1 inhibitor ARC-111, which has a phenanthridinone core, were synthesized with various substituents at the 2-position of a 5-ethyl group. researchgate.net Potent TOP1-targeting activity was retained in a series of mono N-alkyl analogs, demonstrating the scaffold's robustness for this application. researchgate.net Additionally, the introduction of fluorinated groups is a common strategy to enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles. ontosight.ai These examples highlight how systematic structural changes directly influence the therapeutic potential of phenanthridinone-based compounds.

Rational Design and Synthesis of Advanced this compound Derivatives

The rational design of advanced phenanthridinone derivatives leverages structural biology and computational chemistry to create compounds with improved potency and selectivity. nih.gov A prime example is the structure-based design of novel phenanthridin-6(5H)-one derivatives as inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins, which are targets in cancer and inflammatory diseases. nih.gov This effort led to the identification of a derivative as a potent and selective BET inhibitor with excellent activity in cancer cell lines. nih.gov Another study employed rational design to develop phenanthridine-based molecules for organelle-specific imaging, demonstrating the versatility of this design approach. researchgate.net

The synthesis of these designed compounds is achieved through a variety of modern organic chemistry methods. Numerous strategies have been developed to construct the core phenanthridinone skeleton, allowing for the introduction of diverse functional groups as dictated by the rational design process. nih.gov

Key synthetic approaches include:

Palladium-Mediated Cross-Coupling: Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals or -enones provides a route to the necessary precursors, which can then be cyclized to form the phenanthridinone ring. acs.org

Intramolecular C-H Activation: Palladium-catalyzed intramolecular C-H bond functionalization of N-substituted o-halobenzanilides is a common and efficient strategy. nih.govresearchgate.net

Photocatalyzed Reactions: Photo-mediated reactions, such as the photocyclization of benzanilides, offer an alternative pathway to synthesize the phenanthridinone scaffold. nih.gov

Transition-Metal-Free Methods: Syntheses using reagents like potassium hydroxide (B78521) (KOH) to mediate anionic ring closure or those involving biaryl-2-oxamic acids provide routes that avoid transition metals. researchgate.netresearchgate.net

Radical Cyclization: Photoinduced intramolecular radical cyclization of aryl halides can be used to form phenanthridinone derivatives. acs.org

These advanced synthetic methodologies provide the chemical tools necessary to build the complex, rationally designed molecules that can become next-generation therapeutic agents.

Molecular Mechanisms of Action and Biological Target Interactions of 2 Nitro 6 5h Phenanthridinone in in Vitro and Cellular Models

Inhibition of Poly(ADP-ribose) Polymerase (PARP) Enzymes

A primary and well-documented biological activity of 2-nitro-6(5H)-phenanthridinone is its potent inhibition of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. nih.govmdpi.com PARP enzymes are critical components of the cellular machinery, playing a central role in DNA repair, genomic stability, and programmed cell death. nih.govnus.edu.sg

Potency and Selectivity of this compound as a PARP Inhibitor

In vitro assays have demonstrated that this compound is a strong inhibitor of PARP activity. nih.gov Studies have reported its 50% inhibitory concentration (IC50) to be in the range of 0.18-0.39 microM, which is approximately two orders of magnitude lower than the commonly used PARP inhibitor, 3-aminobenzamide (B1265367). nih.govacs.org This indicates a significantly higher potency for this compound. Most of the potent PARP inhibitors, including this compound, exhibit a mixed-type inhibition with respect to the enzyme's substrate, NAD+. nih.gov Furthermore, comparative studies have shown that these potent inhibitors display high specificity for poly(ADP-ribose) synthetase over mono(ADP-ribosyl)transferase. nih.gov

Comparative Mechanistic Analysis with Established Phenanthridinone-Based PARP Inhibitors

This compound belongs to a class of second-generation PARP inhibitors, succeeding earlier inhibitors like nicotinamide (B372718) and 3-aminobenzamide which were active at millimolar concentrations. mdpi.comd-nb.info This class, which also includes compounds like 1,5-dihydroxyisoquinoline and 4-amino-1,8-naphthalimide, demonstrates activity in the mid-micromolar range. d-nb.info The phenanthridinone core is a recognized pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the natural substrate, NAD+. nus.edu.sg The development of these inhibitors has progressed to a third generation with even higher potency, active at low micromolar to high nanomolar concentrations. mdpi.comd-nb.info

The phenanthridinone scaffold itself, as seen in the parent compound 6(5H)-phenanthridinone, is known to possess PARP inhibitory activity. nih.govnih.gov The addition of the nitro group at the 2-position, as in this compound, contributes to its enhanced potency. nih.gov The synthesis of related phenanthridinone derivatives, such as PJ34, has been achieved starting from this compound, highlighting its role as a key intermediate in the development of other potent PARP inhibitors. nih.govresearchgate.net

Table 1: Comparison of PARP Inhibitor Potency

| Compound | Generation | Activity Range |

| 3-Aminobenzamide | First | Millimolar (mM) |

| Nicotinamide | First | Millimolar (mM) |

| This compound | Second | Mid-Micromolar (µM) |

| 1,5-Dihydroxyisoquinoline | Second | Mid-Micromolar (µM) |

| Olaparib, Rucaparib | Third | Low Micromolar to High Nanomolar (µM-nM) |

This table is generated based on data from the text.

Detailed Molecular Interactions within the PARP Binding Pocket

The inhibitory action of phenanthridinone-based compounds stems from their structural similarity to the nicotinamide portion of NAD+, allowing them to competitively bind to the catalytic domain of PARP enzymes. nus.edu.sg The constrained arylamide motif present in the phenanthridinone structure is considered a key pharmacophore for this interaction. nus.edu.sg This binding prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, thereby disrupting the PARP-mediated signaling pathways. mdpi.com While specific crystallographic data for this compound complexed with PARP is not detailed in the provided search results, the general mechanism for phenanthridinone inhibitors involves docking into the nicotinamide binding site. umanitoba.ca

Modulation of Topoisomerase Enzyme Activity

In addition to its well-established role as a PARP inhibitor, this compound has been identified as a potential inhibitor of topoisomerase enzymes. ontosight.ai Topoisomerases are crucial for managing the topological state of DNA during processes like replication and transcription. ontosight.ai Inhibition of these enzymes can lead to DNA damage and ultimately cell death, a mechanism exploited by some anticancer drugs. While the primary focus of research on this compound has been on its PARP inhibitory function, its potential to modulate topoisomerase II activity has been noted. ontosight.ai

Engagement with Other Cellular Pathways and Biomolecular Targets

Induction of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Research on related phenanthridinone derivatives suggests a potential for these compounds to engage with other cellular pathways, including the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govresearchgate.net The Nrf2 pathway is a key regulator of the cellular antioxidant response. nih.govresearchgate.net Studies on 7-aminophenanthridin-6-one derivatives have shown that their antioxidant effects are mediated through the induction of the Nrf2 pathway, leading to the overexpression of antioxidant enzymes. nih.govresearchgate.net It has been observed that PARP inhibition can lead to an increase in the nuclear and cytosolic levels of Nrf2. nih.gov This suggests that the PARP inhibitory activity of compounds like this compound could indirectly lead to the activation of the Nrf2 pathway, thereby contributing to cellular protection against oxidative stress.

Table 2: Summary of Molecular Interactions

| Target Enzyme/Pathway | Effect of this compound |

| Poly(ADP-ribose) Polymerase (PARP) | Potent Inhibition |

| Topoisomerase II | Potential Inhibition |

| Nrf2 Pathway | Potential Indirect Induction via PARP Inhibition |

This table is generated based on data from the text.

Agonism of the Wnt/β-catenin Signaling Pathway

The phenanthridin-6(5H)-one scaffold, the core structure of this compound, is associated with the agonism of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Derivatives of phenanthridin-6(5H)-one have been identified as agonists of this crucial pathway, which is integral to embryonic development and tissue homeostasis. nih.govmdpi.commdpi.com Activation of the Wnt/β-catenin pathway can also lead to the induction of NRF2 expression, an important factor in cellular antioxidant responses. nih.govresearchgate.net While the broader class of phenanthridinone derivatives is known for this activity, further studies are needed to delineate the specific agonistic effects of the 2-nitro substituted version. nih.govresearchgate.net

Inhibition of Matrix Metalloproteinases (MMPs)

Derivatives of the 6(5H)-phenanthridinone structure have demonstrated the ability to inhibit matrix metalloproteinases (MMPs). nih.gov Specifically, a family of 7-amino-phenanthridin-6-one derivatives (APH) are known to inhibit MMP enzymes, which are implicated in neurodegenerative diseases through their role in neuroinflammation and brain damage. nih.govresearchgate.net Computational studies suggest that this inhibition is not achieved by chelating the Zn2+ ion at the catalytic site, a common mechanism for many MMP inhibitors. nih.gov The neuroprotective effects of these compounds are attributed in part to this MMP inhibition, alongside antioxidant and chelating activities. nih.govresearchgate.net

Interactions with Bromodomain-Containing Proteins (e.g., BRD2)

The phenanthridinone scaffold has been identified as a novel inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the second bromodomain (BD2) of BRD2. nih.govresearchgate.net BRD2 is a transcriptional regulator that recognizes acetylated lysine (B10760008) residues on histones, playing a key role in chromatin modification and gene transcription. researchgate.netcaymanchem.com

The crystal structure of BRD2's second bromodomain (BRD2-BD2) in complex with 6(5H)-phenanthridinone, the core of this compound, has been determined at a high resolution. nih.gov This confirmed that the phenanthridinone molecule binds directly to the acetyl-lysine binding pocket of BD2. nih.govresearchgate.net This interaction is stabilized by significant hydrophobic and hydrophilic contacts. researchgate.net The binding of phenanthridinone derivatives to this site inhibits the ability of BRD2 to recognize acetylated histones, thereby disrupting its function in transcriptional regulation. nih.gov This interaction makes the phenanthridinone scaffold a promising candidate for developing new epigenetic modulators. nih.govresearchgate.net

Anti-mycobacterial and Antitubercular Activity

This compound has demonstrated notable antitubercular and antimycobacterial properties. lookchem.comresearchgate.net The phenanthridinone skeleton is recognized as a valuable scaffold in the development of agents against Mycobacterium tuberculosis. researchgate.netnih.govacs.org

Detailed in vitro testing has established the potency of this compound. Specifically, this compound exhibits a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv. lookchem.comacs.org This level of activity is considered excellent and highlights the potential of this specific nitro-substituted derivative in the search for new tuberculosis treatments. lookchem.comacs.org The broader class of phenanthridine (B189435) derivatives has also been extensively studied, with many analogs showing significant activity against various strains of M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of Phenanthridinone Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 1.56 µg/mL | lookchem.com |

This table is interactive and can be sorted by column.

Anti-HIV Integrase Inhibition

The phenanthridinone structure is a recognized building block in the design of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.netmdpi.comcore.ac.uk Specifically, the scaffold has been utilized in the synthesis and evaluation of inhibitors for HIV integrase (IN), an enzyme essential for the replication of the virus. researchgate.netcore.ac.uk

A series of phenanthridinone derivatives and associated diketo acid analogs have been developed and tested for their ability to block HIV integrase activity. researchgate.netresearchgate.net While certain diketo acid analogs without the phenanthridinone core showed higher potency against the integrase strand transfer step, the research established the phenanthridinone motif as a viable starting point for designing such inhibitors. researchgate.net

General Antiproliferative and Antagonistic Activities

This compound displays significant antiproliferative and antagonistic activities against a range of biological targets. researchgate.netacs.org It has been identified as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), a key player in DNA repair and cell death pathways. nih.govgoogle.com

The compound's inhibitory concentration (IC50) for PARP is between 0.18 and 0.39 µM, which is approximately two orders of magnitude lower than the commonly used inhibitor, 3-aminobenzamide. nih.gov This potent inhibition is a key aspect of its antagonistic activity. nih.gov Furthermore, the National Cancer Institute (NCI) has tested this compound for its anti-tumor effects against various human cancer cell lines. ontosight.ai The broader class of phenanthridin-6(5H)-ones has also been evaluated for in vitro antiproliferative activity against human solid tumor cell lines, with active compounds showing efficacy in the low micromolar range. rsc.org

Table 2: PARP Inhibition by this compound

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|

This table is interactive and can be sorted by column.

Computational Chemistry and in Silico Approaches in the Study of 2 Nitro 6 5h Phenanthridinone

Molecular Docking Simulations for Ligand-Protein Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. openaccessjournals.com This method is crucial for elucidating the binding modes of potential drug candidates and understanding the structural basis of their activity. openaccessjournals.comnih.gov For the phenanthridinone scaffold, molecular docking has been instrumental in designing and understanding inhibitors for various protein targets.

In the development of novel inhibitors for Poly(ADP-Ribose)Polymerase (PARP), a family of proteins involved in DNA repair, molecular docking was used to guide the design of new phenanthridinone-based compounds. umanitoba.ca These in silico methods helped design inhibitors with novel structures intended to interact with specific amino acid residues within the PARP enzyme's active site. umanitoba.ca For example, docking simulations guided the creation of two distinct scaffolds: one designed to dock into the nicotinamide (B372718) and phosphate (B84403) binding sites, and another to fit into the nicotinamide and adenine (B156593) binding sites. umanitoba.ca

Similarly, in the search for new HIV-1 integrase (IN) inhibitors, molecular docking simulations suggested that the aryl group of phenanthridinone-based compounds could bind to a lipophilic pocket at the integrase active site. researchgate.net This insight helped explain why more lipophilic phenanthrene (B1679779) systems showed higher potency compared to the more polar phenanthridinone analogs. researchgate.net Docking studies of phenanthridine (B189435) derivatives have also been used to explore their binding to other targets, such as the Tobacco Mosaic Virus (TMV) coat protein, revealing potential mechanisms of antiviral action. mdpi.com

Table 1: Application of Molecular Docking to Phenanthridinone Scaffolds

| Target Protein | Key Findings from Docking Simulations | Reference |

|---|---|---|

| Poly(ADP-Ribose)Polymerase (PARP) | Guided the design of inhibitors to interact with specific residues in the nicotinamide, phosphate, and adenine binding sites. | umanitoba.ca |

| HIV-1 Integrase (IN) | Suggested binding of the aryl group to a lipophilic pocket at the active site, explaining structure-activity relationships. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and Stability Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the conformational changes and stability of protein-ligand complexes. nih.gov This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, which is essential for understanding the bioactive conformation of a ligand. umanitoba.ca

In the study of phenanthridine analogues as potential agents against Mycobacterium tuberculosis, MD simulations were employed to assess the stability and conformational variations of the target protein, Mycobacterial DNA topoisomerase II, both alone (apoprotein) and in complex with ligands. nih.gov The stability of the protein-ligand complexes was monitored by calculating the Root Mean Square Deviation (RMSD) of the backbone atoms over the simulation period. nih.gov This analysis helps to confirm the stability of the docked poses and understand how the ligand affects the protein's dynamics. nih.gov The development of PARP inhibitors based on the phenanthridinone scaffold also utilizes MD simulations to determine the most stable conformation of the ligand-protein complex, which improves the accuracy of energy minimization calculations. umanitoba.ca

Application of Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

For 2-nitro-6(5H)-phenanthridinone specifically, a QSAR-based model has been used to predict its potential mutagenicity. cmdm.tw Such models are crucial for early-stage toxicological assessment in drug discovery.

Table 2: QSAR-Based Predictions for this compound

| Property | QSAR Prediction | Reference |

|---|---|---|

| Potential S. typhimurium TA100 mutagen | No | cmdm.tw |

| Genotoxic carcinogenicity | Negative | cmdm.tw |

Furthermore, 3D-QSAR studies have been applied to derivatives of the phenanthridinone scaffold in the development of HIV-1 integrase inhibitors. nih.gov These studies provide insights into the binding mechanisms at the active site, helping to rationalize the structure-activity relationships observed in a series of compounds. nih.gov QSAR models are also developed as computational filters to predict properties like the potential for inhibition of cytochrome P450 enzymes, a critical aspect of drug metabolism. acs.org

Virtual Screening and Lead Optimization in Computer-Aided Drug Design

Virtual screening is a powerful computer-aided drug design technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govfrontiersin.org This approach accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. frontiersin.org

The phenanthridinone scaffold serves as a core component in the development of novel PARP inhibitors guided by in silico methods. umanitoba.ca Virtual screening can identify initial fragment hits which can then be expanded or merged to create more potent, drug-like molecules. frontiersin.org This process of lead optimization involves iterative cycles of computational design, chemical synthesis, and biological testing. For instance, after identifying a hit from a screening campaign, synthetic efforts supported by molecular modeling are used to explore different substitution patterns to improve activity and selectivity. nih.gov In the development of PARP inhibitors, this process led to the creation of compounds that were significantly more potent than the initial benchmark compound, PJ34, which is also based on the 6-(5H)-phenanthridinone ring system. umanitoba.ca

Emerging Research Avenues and Future Perspectives for 2 Nitro 6 5h Phenanthridinone

Development of Novel and Sustainable Synthetic Routes

The synthesis of the phenanthridinone core has evolved significantly from classical methods, which often required harsh conditions and multiple steps, resulting in moderate yields. nih.gov Traditional approaches such as the Schmidt reaction, Ullmann condensation, and Beckmann rearrangement are increasingly being supplanted by more efficient and environmentally benign strategies. nih.gov

Modern synthetic efforts are centered on transition-metal-catalyzed reactions that enable the construction of the tricyclic system with high efficiency and functional group tolerance. nih.gov Palladium-catalyzed methods have been particularly prominent. These include:

Intramolecular C-H Arylation: Palladium catalysts can facilitate the direct coupling of C-H bonds on an N-aryl-2-bromobenzamide, leading to the phenanthridinone ring system. rsc.org Microwave-assisted protocols have been shown to accelerate these transformations. researchgate.net

Domino Reactions: One-pot procedures that form sequential C-C and C-N bonds have been developed, for instance, from o-halobenzamides and aryl iodides, streamlining the synthesis. nih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling: A powerful strategy involves the coupling of 2-halobenzoates with 2-aminophenylboronic acids, which has been successfully applied to the synthesis of phenanthridinone alkaloids. nih.govresearchgate.net

For the specific synthesis of 2-nitro-6(5H)-phenanthridinone, methods starting from nitro-substituted precursors are highly relevant. A notable approach is the Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with various β-halo-enones or -esters, followed by a reductive cyclization to yield the final phenanthridinone structure. acs.orgnih.gov

Beyond palladium, copper-catalyzed reactions, often proceeding without the need for complex ligands, offer a cost-effective and efficient alternative for C-N bond formation to close the phenanthridinone ring. rsc.orgresearchgate.net The quest for sustainability is driving the exploration of even greener methodologies. Recent breakthroughs include:

Photocatalysis: Visible-light-driven reactions can achieve the synthesis of phenanthridinones under transition-metal-free conditions at room temperature, representing a significant advancement in green chemistry. researchgate.netresearchgate.net

Electrochemical Synthesis: Direct anodic oxidation provides a novel and sustainable route to N-aryl-phenanthridinones, avoiding the need for metal catalysts or chemical oxidants and using inexpensive materials. lookchem.com

These innovative synthetic routes not only make the production of this compound and its analogs more practical and scalable but also align with the growing demand for sustainable chemical manufacturing. researchgate.netlookchem.com

Advanced Structural Derivatization for Enhanced Potency and Selectivity

The this compound scaffold serves as a foundational structure for derivatization aimed at optimizing biological activity. Structure-activity relationship (SAR) studies on the broader phenanthridinone class have demonstrated that modifications at various positions can profoundly influence potency and selectivity against different biological targets. nih.govmdpi.com

Future research will likely focus on systematic modifications of the this compound core. Key strategies include:

Substitution on the Aromatic Rings: The introduction of different functional groups (e.g., halogens, alkyl, cyano) onto the aromatic rings can modulate lipophilicity, electronic properties, and steric interactions with the target protein. For example, in a series of phenanthridine (B189435) analogues developed as antitubercular agents, the nature and position of substituents were critical for activity. nih.gov

Modification of the Lactam Nitrogen (N-5): Alkylation or arylation at the N-5 position can significantly alter the compound's properties. In studies against the hepatitis C virus, attaching a butyl group at this position was a key feature of potent inhibitors. researchgate.net

Derivatization at the C-7 Position: The C-7 position has been identified as a key site for modification. Introducing amino groups and further derivatizing them can create ligands with specific properties, such as the ability to chelate metal ions, which has been explored for developing neuroprotective agents. nih.gov

Bioisosteric Replacement and Ring Expansion: Replacing parts of the scaffold with other chemical groups (bioisosteres) or expanding the ring system can lead to novel compounds with improved profiles. The development of indeno[1,2-c]isoquinolinone derivatives, which are potent PARP-1 inhibitors, involved adding a five-membered ring to the phenanthridinone structure. researchgate.net Similarly, expanding the B-ring of phenanthridinone yielded derivatives with notable anti-TMV activity. mdpi.com

Introduction of Specific Moieties: Attaching groups designed to interact with specific enzymatic pockets, such as diketo acids to target HIV-1 integrase, represents a rational design approach. researchgate.net The incorporation of fluorine atoms is another strategy to enhance metabolic stability and binding affinity. researchgate.net

| Modification Strategy | Example Derivative Class | Target/Application | Observed Effect | Reference |

|---|---|---|---|---|

| Addition of a five-membered ring | Indeno[1,2-c]isoquinolinones | PARP-1 Inhibition | Creation of potent, nonmutagenic inhibitors with IC50 values in the nanomolar range. | researchgate.net |

| Substitution at the C-7 position | 7-Aminophenanthridinones | Neuroprotection | Designed to create a metal-binding site for chelating specific metal ions like iron and copper. | nih.gov |

| B-Ring Expansion | Dibenzoazepinones | Anti-Tobacco Mosaic Virus (TMV) | Resulted in compounds with antiviral activity comparable to the commercial agent ningnanmycin. | mdpi.com |

| Attachment of Diketo Acid Moiety | Phenanthridinone Diketo Acids | HIV-1 Integrase Inhibition | Created derivatives targeting the enzyme, though they were less potent than related phenanthrene (B1679779) analogs. | researchgate.net |

| Alkylation at the N-5 Position | 5-Butylphenanthridinones | Anti-Hepatitis C Virus | Led to potent inhibitors with EC50 values in the low micromolar range. | researchgate.net |

Integrative Approaches for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of this compound is critical for its development as a therapeutic agent or research tool. The parent compound, 6(5H)-phenanthridinone, is known to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.gova2bchem.com However, emerging evidence suggests that phenanthridinones may exhibit polypharmacology, interacting with multiple cellular targets. researchgate.net

A comprehensive elucidation of the mechanism requires an integrative approach combining various techniques:

Target Identification and Validation: While PARP and topoisomerase II are known potential targets, unbiased screening methods are needed to identify the full spectrum of interacting proteins. ontosight.ai A synthetic lethal high-throughput screening in yeast, for instance, identified the Mcm2-7 replicative helicase as a target for 6(5H)-phenanthridinone, implicating it as a eukaryotic-specific DNA replication inhibitor. nih.gov

In Silico Profiling: Computational methods can predict potential off-target interactions. This is crucial because the biological effect of a compound could be due to the inhibition of an unknown secondary target. researchgate.net For example, in silico analysis revealed that some PARP inhibitors also interact with Pim kinases, which could confound the interpretation of their biological effects. researchgate.net

Cellular and Biochemical Assays: Once potential targets are identified, their relevance must be confirmed through direct binding assays (e.g., thermal shift assays) and functional assays that measure the downstream cellular consequences of target inhibition. nih.gov Studies on neuroprotective phenanthridinone derivatives have shown that their effects are mediated not just by metal chelation but also by the induction of the Nrf2 antioxidant pathway. nih.gov

Genetic Approaches: Using genetic tools like RNA interference (siRNA) or generating drug-resistant mutant cell lines can provide definitive evidence for a drug-target interaction. researchgate.netgoogle.com

By integrating data from large-scale screening, computational modeling, and detailed biochemical and genetic validation, a holistic understanding of how this compound engages with cellular machinery can be achieved.

Designing Chemical Probes for Target Validation and Biomarker Discovery

The this compound scaffold is not only a potential therapeutic agent but also a valuable template for designing chemical probes. These probes are essential tools for validating drug targets, visualizing biological processes, and discovering biomarkers that can predict treatment response. nih.govljmu.ac.uk

The design of a chemical probe involves modifying the parent compound—in this case, this compound—by incorporating a reporter tag or a reactive group. ljmu.ac.uk This modification must be done carefully to ensure that the probe retains its affinity and selectivity for its biological target. Common strategies include:

Attachment of Reporter Tags: Fluorophores can be attached for use in fluorescence microscopy to visualize the subcellular localization of the target. Biotin tags can be used for affinity purification (pull-down) experiments to isolate the target protein and its binding partners from cell lysates. ljmu.ac.uk

Incorporation of "Clickable" Handles: Small, inert functional groups like alkynes or azides can be introduced into the structure. These "clickable" handles allow for the covalent attachment of various reporter tags after the probe has bound to its target within a complex biological system, a technique known as bioorthogonal chemistry. ljmu.ac.uk

Once synthesized, these probes can be used to:

Validate Biological Targets: By physically isolating or visualizing the protein that a probe binds to, researchers can confirm the identity of a drug's target with high confidence. nih.gov

Identify Biomarkers: Probes can help identify which cellular factors are necessary for the activity of the parent compound. For example, by observing which cancer cell lines are sensitive to a compound and then using probes and other techniques to analyze their molecular characteristics, researchers can discover biomarkers (e.g., the expression level of a particular protein like NQO1) that predict which tumors will respond to treatment. google.com

The development of chemical probes based on this compound will be a powerful strategy to deconstruct its complex biology, validate its molecular targets, and pave the way for its potential application in personalized medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.